5-(6-Methoxypyridin-3-YL)pyridin-2-amine
Description
Properties
Molecular Formula |
C11H11N3O |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
5-(6-methoxypyridin-3-yl)pyridin-2-amine |
InChI |
InChI=1S/C11H11N3O/c1-15-11-5-3-9(7-14-11)8-2-4-10(12)13-6-8/h2-7H,1H3,(H2,12,13) |
InChI Key |
KXEDQNGUZPLWKD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)C2=CN=C(C=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers: Methoxy Group Placement
- 5-(2-Methoxypyridin-3-YL)pyridin-2-amine (CAS 1249109-42-9): This positional isomer differs in the methoxy group placement (2-position vs. 6-position on the pyridin-3-yl ring). Both isomers share the same molecular weight (215.23 g/mol) but may exhibit divergent physicochemical and biological properties .
Substituted Pyridin-3-amines
- 6-Methoxy-5-methylpyridin-3-amine (CAS 867012-70-2):
This compound features a methyl group adjacent to the methoxy substituent, increasing hydrophobicity (higher logP) compared to the target compound. The methyl group introduces steric hindrance, which could reduce binding efficiency in biological systems. It is used in agrochemical research (e.g., acetamiprid derivatives) . - 4-(6-Methoxypyridin-3-yl)aniline (CAS 835876-03-4): Replacing the pyridin-2-amine core with an aniline group enhances aromaticity and alters electronic properties.
Heterocyclic Derivatives with Pyridin-2-amine Moieties
- N-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (Compound 1c): This oxadiazole derivative demonstrated selective anticancer activity against the HOP-92 cell line (non-small cell lung cancer) at 10 µM. The oxadiazole ring introduces rigidity and electron-withdrawing effects, contrasting with the methoxy group's electron-donating nature in the target compound .
- 5-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]pyridin-2-amine :
The morpholine substituent enhances solubility and introduces chiral centers, which could improve receptor binding specificity. Such modifications highlight the importance of substituent choice in optimizing pharmacokinetic profiles .
Table 1. Key Properties of 5-(6-Methoxypyridin-3-YL)pyridin-2-amine and Analogs
Preparation Methods
Suzuki Cross-Coupling Approach from Halogenated Precursors
One of the most common and effective strategies to prepare 5-(6-Methoxypyridin-3-yl)pyridin-2-amine involves Suzuki-Miyaura cross-coupling reactions starting from halogenated aminopyridine derivatives.
- Starting Materials: 5-bromo-2-methoxypyridin-3-amine or similar halogenated aminopyridine intermediates.
- Coupling Partner: 6-methoxypyridin-3-yl boronic acid or boronate ester.
- Catalysts and Conditions: Palladium-based catalysts such as Pd(PPh3)4 or Pd2(dba)3 with phosphine ligands (e.g., XantPhos), base (e.g., potassium tert-butoxide), and toluene or other suitable solvents at elevated temperatures (~110 °C).
- Post-Coupling Treatment: Deprotection or further functional group manipulations such as TMS-I mediated deprotection to yield the free amine.
This method is highlighted in the synthesis of related aminopyridine derivatives where aromatic or heteroaromatic groups are introduced at the C5 position of 3-aminopyridin-2-one under standard Suzuki cross-coupling conditions, followed by deprotection steps to obtain the aminopyridine target compound.
Condensation and Cyclization from Chalcone and Malononitrile Derivatives
Another synthetic route involves the condensation of chalcones with malononitrile, followed by cyclization and aromatization to form the substituted aminopyridine ring system.
- Key Reaction: The conjugated addition of malononitrile anion to the β-carbon of chalcone, followed by methanol attack on the nitrile group, leading to imine intermediates that tautomerize to amines.
- Cyclization: Intermolecular dehydrative cyclization of the amine intermediate forms a dihydropyridine ring, which is then oxidized to the aromatic aminopyridine.
- Reaction Conditions: Refluxing in methanol with potassium hydroxide as base for ~2 hours.
- Purification: Isolation by filtration and preparative thin-layer chromatography (TLC).
This method has been used to prepare 2-methoxypyridine-3-carbonitrile derivatives bearing aryl substituents, which are structurally related to this compound.
Multicomponent Reactions Involving Pyridin-2-amine and Pyridine-2-carbaldehyde
A multicomponent synthesis method involves the reaction of substituted pyridin-2-amine with substituted pyridine-2-carbaldehyde, an isocyanide, and an acid catalyst to form imidazo-fused pyridine derivatives, which can be further manipulated to yield the aminopyridine compound.
- General Procedure:
- Mix substituted pyridin-2-amine and substituted pyridine-2-carbaldehyde in methanol.
- Add p-toluenesulfonic acid (TosOH) and 2-isocyano-2,4,4-trimethylpentane.
- Stir at 70 °C for 12 hours.
- Workup: Dilution with water, extraction with ethyl acetate, drying, filtration, and concentration.
- Purification: Silica gel chromatography.
This approach is part of a broader synthetic methodology for preparing substituted aminopyridines and related heterocycles, adaptable to the synthesis of this compound.
Hydrolysis and Rearrangement from Nitrile Precursors
Hydrolysis of nitrile intermediates followed by rearrangement reactions such as Hofmann rearrangement can be employed to access aminopyridin-2-one derivatives, which can be further functionalized to introduce the 6-methoxypyridin-3-yl substituent.
- Example: Hydrolysis of nitrile to carboxamide using concentrated sulfuric acid at elevated temperature (~120 °C).
- Followed by: Hofmann rearrangement to convert the amide to the amine.
- Subsequent Steps: Cross-coupling or other substitution reactions to install the desired heteroaryl group.
This method was used in the synthesis of 3-amino-6-methyl-5-(pyridin-4-yl)pyridin-2-one derivatives, which are structurally analogous to the target compound.
Summary Table of Preparation Methods
| Method Number | Starting Materials | Key Reactions/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| 1 | 5-bromo-2-methoxypyridin-3-amine + boronic acid | Suzuki cross-coupling with Pd catalyst, base, toluene, 110 °C | High selectivity, broad scope | Requires palladium catalysts |
| 2 | Chalcones + malononitrile | Condensation, cyclization, oxidation in MeOH, reflux with KOH | Simple reagents, moderate yields | Multi-step, purification needed |
| 3 | Pyridin-2-amine + pyridine-2-carbaldehyde + isocyanide | Multicomponent reaction in MeOH with TosOH, 70 °C | One-pot synthesis, versatile | Requires careful control of conditions |
| 4 | Nitrile intermediates | Acid hydrolysis, Hofmann rearrangement | Access to amine intermediates | Harsh conditions, multi-step |
Research Findings and Considerations
- Yields and Purity: The Suzuki coupling method typically affords moderate to good yields (e.g., 70-80%) with high purity after chromatographic purification. The chalcone condensation method yields vary but generally provide good yields with proper purification.
- Reaction Times: Multicomponent reactions require longer reaction times (~12 hours) but simplify the synthetic route by combining steps.
- Functional Group Compatibility: Suzuki coupling is compatible with a variety of functional groups, allowing for diverse substitutions on the pyridine rings.
- Scalability: Suzuki cross-coupling and multicomponent reactions are amenable to scale-up for larger batch synthesis.
Q & A
Basic: What synthetic methodologies are recommended for 5-(6-Methoxypyridin-3-YL)pyridin-2-amine?
Answer:
The compound can be synthesized via palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution. A common approach involves:
- Nitro reduction : Starting from a nitro-substituted pyridine intermediate, catalytic hydrogenation (e.g., H₂/Pd-C) reduces the nitro group to an amine .
- Suzuki-Miyaura coupling : For introducing the 6-methoxypyridinyl moiety, a boronic acid derivative of 6-methoxypyridine can be coupled to a halogenated pyridin-2-amine precursor under Pd catalysis .
- Protection/deprotection : Use tert-butoxycarbonyl (Boc) or trimethylsilyl (TMS) groups to protect reactive amines during synthesis, followed by acidic or fluoride-mediated deprotection .
Key validation : Monitor reaction progress via TLC and confirm final structure using ¹H NMR (e.g., δ 6.45–7.76 ppm for aromatic protons) and LCMS (M+H⁺ peaks) .
Basic: How should researchers characterize the structural identity and purity of this compound?
Answer:
Employ a multi-technique approach:
- ¹H/¹³C NMR : Analyze aromatic proton environments (e.g., methoxy group at δ ~3.8 ppm, pyridinamine protons at δ 6.0–8.0 ppm). DMSO-d₆ or CDCl₃ are typical solvents .
- LCMS (ESI) : Confirm molecular weight (e.g., observed M+H⁺ at m/z 218.2) and assess purity (>95% by HPLC) .
- Elemental analysis : Verify C, H, N composition within ±0.4% of theoretical values .
- Melting point : Compare with literature values (e.g., 29–31°C for analogous pyridinamines) .
Basic: What safety protocols are critical for handling this compound?
Answer:
While specific safety data for this compound is limited, extrapolate from structurally similar pyridinamines:
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of fine powders .
- First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation .
Advanced: How can X-ray crystallography using SHELXL refine the compound’s structural details?
Answer:
Optimize refinement with SHELXL by:
- Data collection : Use high-resolution (<1.0 Å) single-crystal data. Employ synchrotron sources for weak diffractors .
- Restraints : Apply similarity restraints for bond lengths/angles in disordered regions (e.g., methoxy groups) .
- Twinning analysis : Use the TWIN/BASF commands for twinned crystals, common in planar heterocycles .
- Validation : Check R₁ (<5%), wR₂ (<15%), and Fit parameters (<1.05) via CCDC validation tools .
Example : A related pyridinamine structure refined with SHELXL achieved R₁ = 3.2% using 4612 reflections .
Advanced: How can structure-activity relationship (SAR) studies elucidate kinase inhibition potential?
Answer:
Design SAR studies using:
- In vitro kinase assays : Test inhibition of p38 MAPK or TrkA kinases at varying concentrations (e.g., IC₅₀ determination via fluorescence polarization) .
- Molecular docking : Use AutoDock Vina to model interactions between the methoxypyridinyl group and kinase ATP-binding pockets (e.g., hydrophobic contacts with Phe residues) .
- Mutagenesis : Replace key residues (e.g., gatekeeper Met109 in p38 MAPK) to assess binding dependency .
Case study : A TrkA inhibitor (KRC-108) with a pyridinamine scaffold showed IC₅₀ = 12 nM via similar methods .
Advanced: How to resolve discrepancies in biological activity data across studies?
Answer:
Address variability via:
- Assay standardization : Use internal controls (e.g., staurosporine for kinase inhibition) and replicate experiments (n ≥ 3) .
- Solvent effects : Compare DMSO concentrations (<1% v/v) to exclude solvent interference .
- Metabolic stability : Assess compound degradation in liver microsomes (e.g., t₁/₂ > 30 min for reliable activity) .
Example : Radiolabeled analogs (e.g., ¹¹C-AZ) can track in vivo stability and correlate with in vitro results .
Advanced: What computational methods predict electronic properties of substituents on the pyridine core?
Answer:
- DFT calculations : Use Gaussian09 with B3LYP/6-31G(d) to map HOMO/LUMO orbitals and assess electron-withdrawing/donating effects of the methoxy group .
- NMR chemical shift prediction : Tools like ACD/Labs or ChemDraw model substituent-induced deshielding (e.g., methoxy groups downfield-shift adjacent protons) .
- Hammett constants : Quantify substituent effects (σₚ = –0.27 for methoxy) to predict reactivity in electrophilic substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
